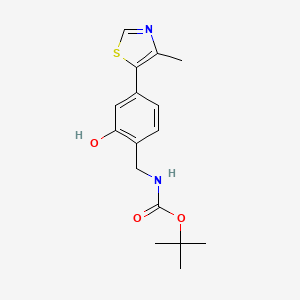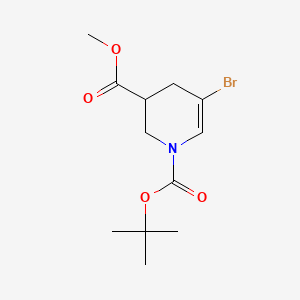![molecular formula C15H20N6O5 B13469983 3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13469983.png)
3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione is a complex organic compound featuring a piperidine ring, a pyrrolidine ring, and an azide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a diacid.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a condensation reaction with a suitable diketone.
Attachment of the Azide Group: The azide group is introduced through a nucleophilic substitution reaction using sodium azide and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the azide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Sodium azide is commonly used for introducing the azide group, while other nucleophiles can be used for further substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can yield amines.
Aplicaciones Científicas De Investigación
3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The azide group allows for the compound to be used in click chemistry, facilitating the creation of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The azide group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules. The piperidine and pyrrolidine rings may interact with various enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid
- 3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoic acid
Uniqueness
The uniqueness of 3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both the azide group and the piperidine ring makes it particularly versatile for use in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C15H20N6O5 |
|---|---|
Peso molecular |
364.36 g/mol |
Nombre IUPAC |
3-[3-[3-(3-azidopropoxy)propylamino]-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H20N6O5/c16-20-18-6-2-8-26-7-1-5-17-10-9-13(23)21(15(10)25)11-3-4-12(22)19-14(11)24/h9,11,17H,1-8H2,(H,19,22,24) |
Clave InChI |
HLZONEAAYDLWOC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NCCCOCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



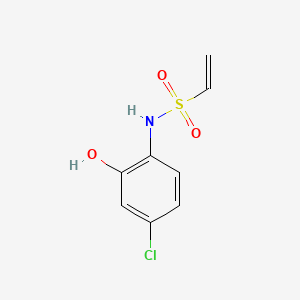

![Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate, bis(trifluoroacetic acid)](/img/structure/B13469925.png)
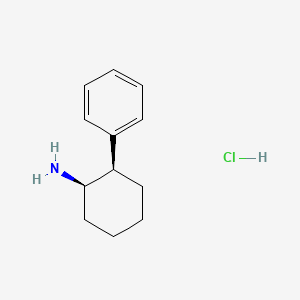
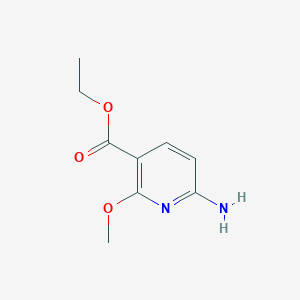
![3-(7-Amino-3-oxo-1,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13469943.png)
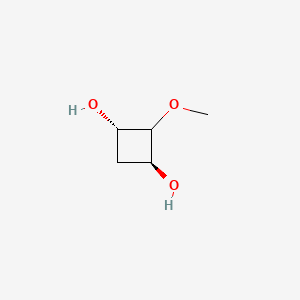

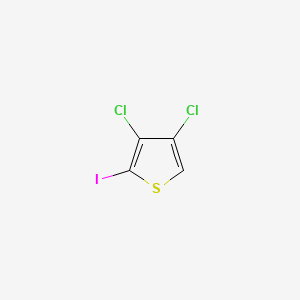
![tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13469968.png)
![5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B13469974.png)
